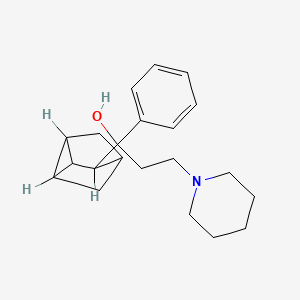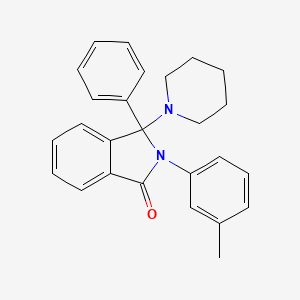
2-(3-Methylphenyl)-3-phenyl-3-piperidin-1-ylisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 67328 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological research and its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 67328 typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 67328 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods often include continuous flow processes, which allow for the efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 67328 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
The reactions involving NSC 67328 often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more hydrogenated forms of the compound.
Applications De Recherche Scientifique
NSC 67328 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating various diseases, including cancer and neurological disorders.
Industry: NSC 67328 is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of NSC 67328 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the context in which the compound is used, but it often affects signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
NSC 67328 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 663284 and NSC 125973 share structural similarities with NSC 67328.
Uniqueness: NSC 67328 stands out due to its specific binding affinity and the unique effects it has on biological systems. Its versatility in various applications also sets it apart from other compounds.
Propriétés
Numéro CAS |
6967-64-2 |
|---|---|
Formule moléculaire |
C26H26N2O |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-3-phenyl-3-piperidin-1-ylisoindol-1-one |
InChI |
InChI=1S/C26H26N2O/c1-20-11-10-14-22(19-20)28-25(29)23-15-6-7-16-24(23)26(28,21-12-4-2-5-13-21)27-17-8-3-9-18-27/h2,4-7,10-16,19H,3,8-9,17-18H2,1H3 |
Clé InChI |
FJXXERDPFBFNAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)N5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



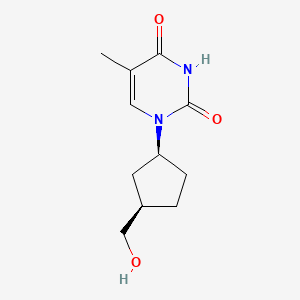
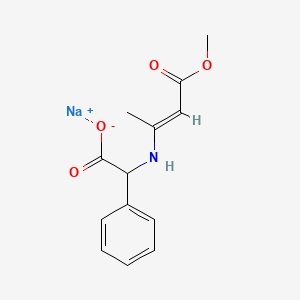
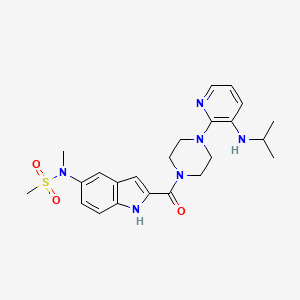
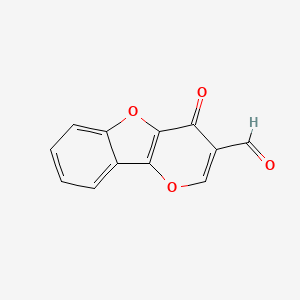
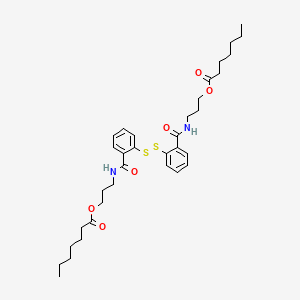
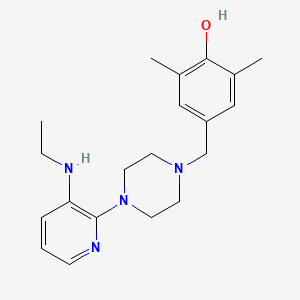

![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
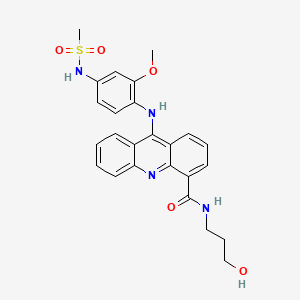

![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
